![molecular formula C17H8F6N4 B2816859 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile CAS No. 241488-40-4](/img/structure/B2816859.png)
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccc2c(cc(nc2n1)C(F)(F)F)C(F)(F)F
. This notation provides a way to describe the structure of a chemical compound in a textual format. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Agrochemicals
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile: and its derivatives serve as key structural motifs in agrochemicals. Specifically, trifluoromethylpyridine (TFMP) derivatives are employed for crop protection. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds play a crucial role in safeguarding crops from pests .
Pharmaceuticals
Several TFMP derivatives also find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to their biological activities .
Veterinary Products
Apart from human medicine, two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a role in animal health and well-being .
Intermediate Synthesis
The synthesis of ligands from amino-substituted arenes and heteroarenes can be achieved using this compound. It serves as a versatile intermediate for creating various ligands .
Antimicrobial and Analgesic Research
While specific studies on this compound are limited, its potential antimicrobial and analgesic properties warrant further investigation. Researchers have assessed its effects at different time intervals after administration .
Cyclopropanes and Pyrazolines
A solvent-controlled base-free synthesis allows the creation of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines. These compounds are formed via cycloaddition reactions with 2-trifluoromethyl-1,3-conjugated enynes, demonstrating their utility in synthetic chemistry .
Safety and Hazards
The compound has several hazard statements associated with it: H302-H312-H315-H319-H332-H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N4/c18-16(19,20)12-7-13(17(21,22)23)26-15-11(12)5-6-14(27-15)25-10-3-1-9(8-24)2-4-10/h1-7H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSJAIJYVENIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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